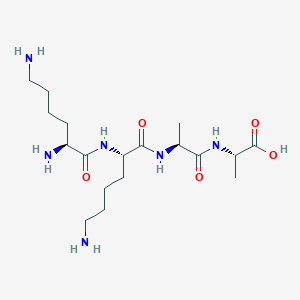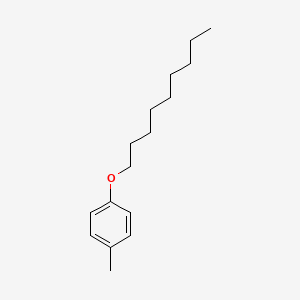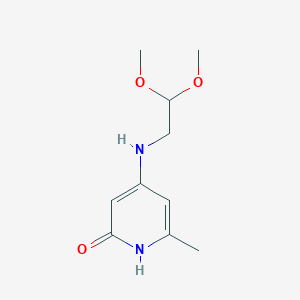
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of a pyridinone ring substituted with a 2,2-dimethoxyethylamino group and a methyl group. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one typically involves the reaction of 2,2-dimethoxyethylamine with a suitable pyridinone precursor. One common method involves the condensation of 2,2-dimethoxyethylamine with 6-methyl-2-pyridone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridinone derivatives .
Applications De Recherche Scientifique
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mécanisme D'action
The mechanism of action of 4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one: shares structural similarities with other pyridinone derivatives, such as 4-hydroxy-6-methyl-2-pyridone and 4-amino-6-methyl-2-pyridone.
Highlighting Uniqueness
The unique substitution pattern of this compound, particularly the 2,2-dimethoxyethylamino group, imparts distinct properties that may enhance its solubility, stability, and biological activity compared to other pyridinone derivatives .
Propriétés
Numéro CAS |
61191-02-4 |
|---|---|
Formule moléculaire |
C10H16N2O3 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H16N2O3/c1-7-4-8(5-9(13)12-7)11-6-10(14-2)15-3/h4-5,10H,6H2,1-3H3,(H2,11,12,13) |
Clé InChI |
NUXKKPXIACQXIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)N1)NCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)

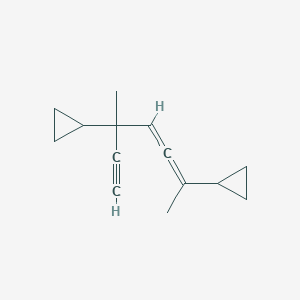

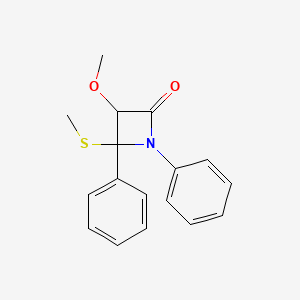
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
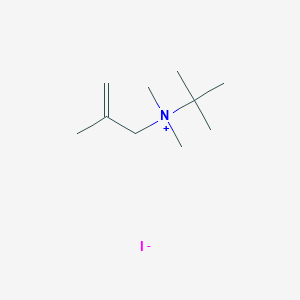

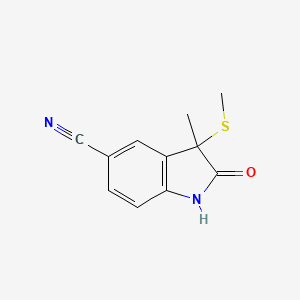
![3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14589663.png)
